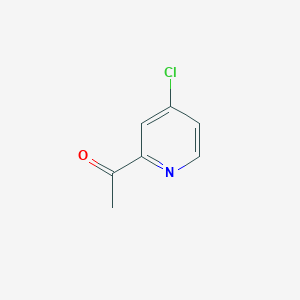

1-(4-Chloropyridin-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKULLGEGMMZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515111 | |

| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60159-37-7 | |

| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloro-pyridin-2-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2-acetyl-4-chloropyridine

An In-depth Technical Guide to 2-Acetyl-4-chloropyridine: Properties, Reactivity, and Applications

Introduction

2-Acetyl-4-chloropyridine is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing pyridine ring, the reactive acetyl group, and the strategically positioned chlorine atom, make it a valuable intermediate. This guide provides a comprehensive overview of its physical and chemical properties, reactivity profile, and applications, with a particular focus on its role in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. For researchers and drug development professionals, understanding the nuanced characteristics of this compound is paramount for its effective utilization in creating novel therapeutic agents and other high-value chemical entities.[1]

Compound Identification and Structure

Precise identification is the cornerstone of chemical research and development. The fundamental identifiers for 2-acetyl-4-chloropyridine are detailed below.

Caption: Molecular Structure of 2-Acetyl-4-chloropyridine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to formulation and storage.

| Property | Value | Source |

| CAS Number | 60159-37-7 | [2][3] |

| Synonym(s) | 1-(4-Chloropyridin-2-yl)ethanone | [2][3] |

| Molecular Formula | C₇H₆ClNO | [3] |

| Molecular Weight | 155.58 g/mol | [2][3] |

| Appearance | White to pale cream or yellow solid/crystals | [1][4] |

| Melting Point | 37-38 °C | [2] |

| Solubility | Poor in water; Soluble in organic solvents (e.g., methanol, chloroform) | [5] |

| Density | ~1.28 g/cm³ | [5] |

| Purity | ≥97% (HPLC), 99% available | [1][2] |

| Storage | Store at 0-8 °C, under an inert atmosphere | [1][6] |

Spectroscopic Profile

While specific spectra for 2-acetyl-4-chloropyridine are not publicly cataloged, its structural features allow for a reliable prediction of its spectroscopic characteristics, which are essential for its identification and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and splitting patterns influenced by the positions of the nitrogen, chlorine, and acetyl substituents. The methyl protons would present as a sharp singlet further upfield (typically δ 2.5-2.7 ppm). The electron-withdrawing nature of the pyridine nitrogen would shift the adjacent protons further downfield.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals. The carbonyl carbon of the acetyl group would be the most downfield signal (typically >190 ppm). The five carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon would be the most upfield signal (δ 25-30 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone group, expected around 1690-1715 cm⁻¹. Other key signals would include C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.[8][9]

-

MS (Mass Spectrometry): In mass spectrometry, 2-acetyl-4-chloropyridine would exhibit a molecular ion peak (M⁺) at m/z 155. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a significant M+2 peak (at m/z 157) approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Chemical Properties and Reactivity

The reactivity of 2-acetyl-4-chloropyridine is governed by three primary functional components: the pyridine ring, the chlorine substituent, and the acetyl group.

-

Pyridine Ring and Nucleophilic Aromatic Substitution: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr).[10] The chlorine atom at the 4-position is particularly susceptible to displacement by nucleophiles. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state.[10] This makes the 4-position a prime site for introducing a wide variety of functional groups.

-

Reactions of the Acetyl Group: The acetyl group offers two main sites for reaction. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The methyl protons are α- to the carbonyl group, making them acidic. They can be deprotonated by a suitable base (like NaH) to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.[11]

-

Versatility as a Synthetic Intermediate: The combination of these reactive sites makes 2-acetyl-4-chloropyridine a highly versatile intermediate.[1] It allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

Caption: Reactivity map of 2-acetyl-4-chloropyridine.

Synthesis Pathway

While multiple synthetic routes exist, a common and effective method for preparing acetylpyridines involves the acylation of a pyridine derivative. For 2-acetyl-4-chloropyridine, a plausible route involves the reaction of a 4-chloropyridine precursor with an acetylating agent. One general approach involves the acylation of 4-chloropyridine using acetic anhydride with a catalyst.[5] Another powerful method is the reaction of an organometallic reagent derived from a 4-chloropyridine derivative with an acetylating agent.

Caption: General workflow for the synthesis of 2-acetyl-4-chloropyridine.

Applications in Drug Discovery

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] The incorporation of a chlorine atom can significantly enhance a molecule's pharmacological properties, such as metabolic stability, membrane permeability, and binding affinity.[13]

2-Acetyl-4-chloropyridine is a valuable intermediate for synthesizing a diverse range of biologically active compounds.[1] Its ability to undergo nucleophilic substitution at the C4 position allows for the introduction of various pharmacophores, while the acetyl group can be modified to create different functionalities. This dual reactivity has been exploited in the development of compounds targeting a wide array of diseases. For instance, chloro-pyridine derivatives have been investigated as potential antitumor agents, telomerase inhibitors, and anti-inflammatory drugs.[1][14]

Safety and Handling

As with any active chemical reagent, proper handling and safety precautions are essential.

-

Hazard Classification: 2-Acetyl-4-chloropyridine is classified as harmful and an irritant.[2]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][15]

-

P271: Use only outdoors or in a well-ventilated area.[2][15]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][15]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[15][16]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]

-

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[6] Avoid contact with skin, eyes, and clothing.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] It is often recommended to store under an inert atmosphere to prevent degradation.[6]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 2-acetyl-4-chloropyridine sample.

Methodology:

-

Standard Preparation: Accurately weigh approximately 10 mg of a 2-acetyl-4-chloropyridine reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Prepare further dilutions as necessary.

-

Sample Preparation: Prepare a sample solution at the same concentration as the standard.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at a wavelength where the compound shows significant absorbance (e.g., 254 nm or 270 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.

Self-Validation: The method is validated by the sharpness and symmetry of the peak for the reference standard. System suitability parameters (e.g., retention time reproducibility, peak tailing) must be within acceptable limits.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the identity and structural integrity of 2-acetyl-4-chloropyridine.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Nucleus: ¹H.

-

Temperature: 25 °C.

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm, either added internally or referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

-

Data Acquisition: Acquire the spectrum using standard pulse programs. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation:

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ, in ppm) to identify the types of protons (aromatic vs. aliphatic).

-

Analyze the splitting patterns (singlet, doublet, etc.) to deduce the connectivity of adjacent protons.

-

Confirm that the observed spectrum matches the expected pattern: three distinct signals in the aromatic region and one singlet for the methyl group, with appropriate integration values.

-

Self-Validation: The protocol's integrity is confirmed if the sum of the integrations corresponds to the number of protons in the molecule (6H) and the observed chemical shifts and splitting patterns are consistent with the known structure.

References

- Chem-Impex. (n.d.). 2-Chloro-4-acetylpyridine.

- Apollo Scientific. (n.d.). 2-Acetyl-4-chloropyridine. CAS 60159-37-7.

- SynQuest Laboratories. (n.d.). 2-Acetyl-4-chloropyridine. CAS 60159-37-7.

- United States Biological. (n.d.). 2-Chloro-4-acetylpyridine. CAS 23794-15-2.

- Thermo Fisher Scientific. (n.d.). 4-Acetyl-2-chloropyridine, 97%.

- LookChem. (n.d.). 2-Acetyl-4-chloropyridine | Properties, Uses, Safety, Supplier & SDS Information.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Acetyl-2-chloropyridine 97%. CAS 23794-15-2.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet: 4-Acetyl-2-chloropyridine.

- Jubilant Ingrevia. (n.d.). 2-Acetylpyridine Safety Data Sheet.

- Synerzine. (2019). Safety Data Sheet 2-Acetyl Pyridine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14286, 2-Acetylpyridine.

- SciELO. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.

- ChemicalBook. (2025). 2-Acetylpyridine. CAS 1122-62-9.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7977, 2-Chloropyridine.

- ChemicalBook. (n.d.). 2-Amino-4-chloropyridine synthesis.

- Wikipedia. (n.d.). 2-Acetylpyridine.

- Wikipedia. (n.d.). 2-Chloropyridine.

- Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.

- ChemicalBook. (2025). 2-Amino-4-chloropyridine. CAS 19798-80-2.

- St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 1H NMR spectrum.

- Bawa, S., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Liu, X. H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. PubMed.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

- R Discovery. (n.d.). 2-acetylpyridine Research Articles.

- St. John, T. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 60159-37-7 Cas No. | 2-Acetyl-4-chloropyridine | Apollo [store.apolloscientific.co.uk]

- 3. CAS 60159-37-7 | 4H17-5-1R | MDL MFCD10697662 | 2-Acetyl-4-chloropyridine | SynQuest Laboratories [synquestlabs.com]

- 4. 4-Acetyl-2-chloropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Acetyl-4-chloropyridine | Properties, Uses, Safety, Supplier & SDS Information - China Chemical Manufacturer [pipzine-chem.com]

- 6. fishersci.com [fishersci.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. synerzine.com [synerzine.com]

An In-depth Technical Guide to 1-(4-Chloropyridin-2-yl)ethanone: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(4-Chloropyridin-2-yl)ethanone, a key building block in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, detailed synthetic protocols, and its notable applications in the development of novel therapeutics, particularly as a crucial intermediate for IRAK4 inhibitors.

Introduction: The Significance of a Versatile Heterocycle

This compound is a substituted pyridine derivative that has garnered significant interest in the field of drug discovery. Its unique electronic and structural features, including the presence of a reactive acetyl group and a chlorine atom on the pyridine ring, make it a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The pyridine moiety is a common motif in many approved drugs, and the specific substitution pattern of this compound allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. Its primary utility lies in its role as a key intermediate in the synthesis of various bioactive compounds, most notably in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical target in inflammatory and autoimmune diseases.[1][2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 4-position and an acetyl group at the 2-position.

Molecular Formula: C7H6ClNO[4][5][6]

Molecular Weight: 155.58 g/mol [4][5]

CAS Number: 60159-37-7[4][5][7]

The presence of the electronegative chlorine atom and the carbonyl group influences the electron distribution within the pyridine ring, impacting its reactivity and intermolecular interactions.

| Property | Value | Source |

| Appearance | Off-white to pale yellow solid | [6] |

| Melting Point | 35 - 37 °C | [8] |

| Boiling Point | 238 °C | [8] |

| Density | 1.233 g/cm³ | [8] |

| Flash Point | 98 °C | [8] |

| SMILES | CC(=O)C1=NC=CC(Cl)=C1 | |

| InChI | InChI=1S/C7H6ClNO/c1-5(10)6-3-2-7(8)9-4-6/h2-4H,1H3 |

Synthesis of this compound: A Step-by-Step Protocol

A common and effective method for the synthesis of this compound involves the Grignard reaction of 4-chloropyridine-2-carbonitrile with a methylmagnesium halide.[8] This approach provides a direct route to the desired ketone.

Experimental Protocol: Grignard Reaction

Materials:

-

4-Chloropyridine-2-carbonitrile[9]

-

Methylmagnesium iodide (or bromide) solution in a suitable solvent (e.g., diethyl ether, THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine-2-carbonitrile in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the methylmagnesium iodide solution from the dropping funnel to the stirred solution of the nitrile. The addition should be controlled to maintain the reaction temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Caption: Synthetic workflow for this compound.

Structural Characterization: Spectroscopic Analysis

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the three aromatic protons on the pyridine ring. The methyl protons will appear as a singlet, while the pyridine protons will exhibit splitting patterns (doublets or doublet of doublets) depending on their coupling with adjacent protons.

-

13C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 155/157 in a ~3:1 ratio due to the chlorine isotopes). The fragmentation pattern will likely involve the loss of a methyl radical (M-15) to form an acylium ion, which is a common fragmentation pathway for ketones.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A strong absorption band around 1700 cm-1, characteristic of the C=O stretching vibration of the ketone.

-

Bands in the 1600-1400 cm-1 region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-H stretching vibrations for the methyl and aromatic protons typically appear in the 3100-2900 cm-1 range.

Applications in Drug Discovery: A Key Building Block for IRAK4 Inhibitors

This compound serves as a important starting material for the synthesis of a variety of pharmacologically active compounds. A particularly noteworthy application is its use in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[1][2][3][10] IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are key components of the innate immune system.[1][3] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and certain types of cancer.[1][2][10]

The 2-acetyl-4-chloropyridine scaffold of this compound allows for the construction of more complex heterocyclic systems that can effectively bind to the active site of the IRAK4 enzyme. For instance, the ketone functionality can be readily transformed into other groups or used in condensation reactions to build larger molecular frameworks. The chlorine atom provides a handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitors. The development of potent and selective IRAK4 inhibitors is an active area of research, and this compound continues to be a valuable tool for medicinal chemists in this endeavor.

Caption: Inhibition of the IRAK4 signaling pathway.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.[4][7][11]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an ideal starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of IRAK4 inhibitors highlights its importance in the ongoing quest for novel therapeutics to treat inflammatory and autoimmune diseases. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in drug discovery and development.

References

- ChemScene. Safety Data Sheet: this compound.

- Matrix Scientific. Safety Data Sheet: 1-(4-Chloro-pyridin-2-yl)-ethanone.

- Santa Cruz Biotechnology. This compound.

- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 60159-37-7 Name: 1-(4-Chloro-pyridin-2-yl)-ethanone.

- Frontier Specialty Chemicals. 1-(4-Bromopyridin-2-yl)ethanone.

- Cymit Química S.L. CAS 60159-37-7: Ethanone, 1-(4-chloro-2-pyridinyl)-.

- University of California, Irvine. The Grignard Reaction.

- Grignard Reaction.

- Heterocycles.

- University of California, Santa Cruz. 14 Formation and reaction of a Grignard reagent.

- Synfacts.

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).

- Web Pages. 1. Grignard Reaction.

- National Center for Biotechnology Information. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors.

- Frontier Specialty Chemicals. This compound.

- ChemicalBook. 1-(2-chloro-pyridin-4-yl)-ethanone(23794-15-2) 1 h nmr.

- ChemicalBook. 1-(4-chlorophenyl)-2-(4-chloropyridin-2-yl)ethanone | 1352075-84-3.

- ChemicalBook. This compound CAS#: 60159-37-7.

- National Center for Biotechnology Information. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839.

- UCHEM.

- National Center for Biotechnology Information.

Sources

- 1. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. CAS 60159-37-7: Ethanone, 1-(4-chloro-2-pyridinyl)- [cymitquimica.com]

- 7. cn.canbipharm.com [cn.canbipharm.com]

- 8. This compound CAS#: 60159-37-7 [amp.chemicalbook.com]

- 9. myuchem.com [myuchem.com]

- 10. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60159-37-7 Name: 1-(4-Chloro-pyridin-2-yl)-ethanone [xixisys.com]

Synthesis of 1-(4-Chloropyridin-2-yl)ethanone starting materials

An In-depth Technical Guide to the Synthesis of 1-(4-Chloropyridin-2-yl)ethanone: Starting Materials and Strategic Execution

Abstract

This compound is a pivotal building block in contemporary drug discovery and agrochemical development, serving as a key intermediate for a multitude of complex molecular scaffolds.[1] This guide provides an in-depth analysis of the principal synthetic strategies for its preparation, with a focus on the selection of starting materials and the underlying chemical principles that govern reaction outcomes. We will dissect two primary, field-proven synthetic pathways: the acylation of organometallic reagents using carboxylic acid derivatives and the addition of Grignard reagents to a nitrile precursor. For each route, we will explore the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal strategy for their specific application.

Strategic Overview of Synthetic Pathways

The synthesis of 2-acylpyridines, particularly those bearing electron-withdrawing groups like a chlorine atom, requires careful strategic planning. The electron-deficient nature of the pyridine ring complicates classical electrophilic aromatic substitution reactions such as Friedel-Crafts acylation.[2][3] The pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃), which further deactivates the ring towards acylation and can lead to undesired side reactions.[4][5]

Consequently, the most robust and widely adopted strategies rely on building the acetyl group from a pre-existing C1 functional group at the C2 position of the 4-chloropyridine ring. The two dominant precursors for this transformation are 4-chloropyridine-2-carboxylic acid and 4-chloropyridine-2-carbonitrile . The following diagram illustrates these convergent pathways.

Figure 1: High-level overview of the primary synthetic routes to this compound.

The Weinreb Amide Route: Precision and Control

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry for its ability to generate ketones from carboxylic acid derivatives with high fidelity, avoiding the common pitfall of over-addition by organometallic reagents.[6] Traditional methods using acid chlorides or esters often suffer from the formation of tertiary alcohol byproducts, as the initially formed ketone is more reactive than the starting material.[6] The Weinreb amide circumvents this by forming a stable, chelated tetrahedral intermediate that collapses to the ketone only upon aqueous workup.[7][8]

Mechanistic Rationale

The synthesis begins with the conversion of 4-chloropyridine-2-carboxylic acid into its corresponding N-methoxy-N-methylamide, known as the Weinreb amide.[9] This is typically achieved by first activating the carboxylic acid, for instance, by converting it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[6][10] The subsequent addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) forms a stable five-membered chelate with the magnesium or lithium cation.[7] This intermediate is stable at low temperatures and does not eliminate to form the ketone until quenching with an aqueous acid, thus preventing a second nucleophilic addition.

Figure 2: Workflow for the Weinreb amide synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide (Weinreb Amide)

-

Acid Chloride Formation : To a suspension of 4-chloropyridine-2-carboxylic acid (1.0 eq)[11] in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5–2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

-

Heat the mixture to reflux (typically 70-80°C) for 2-4 hours, monitoring the reaction by TLC or LCMS until the starting material is consumed.[10]

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Co-evaporation with toluene (2x) is recommended to ensure complete removal. The resulting 4-chloropyridine-2-carbonyl chloride is often used directly in the next step without further purification.[12]

-

Amide Formation : Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the cooled acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Weinreb amide.

Protocol 2: Synthesis of this compound from the Weinreb Amide

-

Dissolve the 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C or -78°C.

-

Slowly add methylmagnesium bromide (MeMgBr, ~3M solution in diethyl ether) (1.2–1.5 eq) dropwise, maintaining the internal temperature.

-

Stir the reaction at the cooled temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting amide.

-

Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the target compound, this compound.[13]

| Route Stage | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Acid to Acid Chloride | SOCl₂, cat. DMF | Toluene | 80 | 16 | ~79 (crude) | [10] |

| Acid Chloride to Amide | HN(OMe)Me·HCl, Pyridine | DCM | 0 to RT | 16 | 80-95 | [6] |

| Amide to Ketone | MeMgBr | THF | 0 | 2 | 80-90 | [14] |

Table 1: Representative reaction parameters for the Weinreb amide route.

The Nitrile Addition Route: A Direct and Convergent Approach

An alternative and highly effective strategy involves the use of 4-chloropyridine-2-carbonitrile as the starting material.[15] The addition of Grignard reagents to nitriles is a classic and powerful method for C-C bond formation that directly yields an imine intermediate, which is readily hydrolyzed to the desired ketone.[16]

Mechanistic Rationale

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. A Grignard reagent, such as methylmagnesium bromide, adds to the nitrile carbon, breaking one of the C-N pi bonds and forming a magnesium salt of an imine (an iminate).[17] This intermediate is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent. Subsequent treatment with aqueous acid during the workup protonates the nitrogen and facilitates the hydrolysis of the imine to the ketone.[16]

Figure 3: Workflow for the Grignard addition to nitrile pathway.

Experimental Protocol

Protocol 3: Synthesis of this compound via Nitrile Addition

-

Add 4-chloropyridine-2-carbonitrile (1.0 eq) to a flame-dried flask under an inert atmosphere (N₂ or Ar) and dissolve it in an anhydrous ethereal solvent, such as diethyl ether or THF.[18]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methylmagnesium bromide (MeMgBr, ~3M solution in diethyl ether) (1.1–1.3 eq) dropwise via a syringe. A precipitate may form during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile.

-

Cool the reaction mixture back to 0°C and quench it by the very slow and careful addition of aqueous acid (e.g., 1M HCl or 10% H₂SO₄). This step is exothermic.

-

Stir the resulting biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the imine intermediate.

-

Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

-

Combine the organic extracts, wash with saturated NaHCO₃ solution followed by brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield pure this compound.

| Route Stage | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Nitrile to Ketone | 1. MeMgBr 2. H₃O⁺ | THF or Et₂O | 0 to RT | 3-6 | 75-90 | [16][17] |

Table 2: Representative reaction parameters for the nitrile addition route.

Comparative Analysis and Conclusion

Both the Weinreb amide and nitrile addition routes represent highly effective and reliable methods for the synthesis of this compound. The choice between them often depends on the availability and cost of the starting materials.

| Feature | Weinreb Amide Route | Nitrile Addition Route |

| Starting Material | 4-Chloropyridine-2-carboxylic acid | 4-Chloropyridine-2-carbonitrile |

| Number of Steps | 2 (Activation/Amidation + Acylation) | 1 (Grignard Addition + Workup) |

| Key Advantages | Extremely reliable, high-yielding, tolerates a wide range of functional groups, avoids over-addition. | More convergent, fewer synthetic steps from the nitrile. |

| Potential Challenges | Requires an additional step to prepare the amide intermediate. | Grignard reagents are highly basic and sensitive to moisture and protic functional groups. |

| Overall Yield | High (typically >70% over 2 steps) | High (typically 75-90%) |

References

- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- Guidechem. (n.d.). Preparation and application of 4-Chloropyridine-2-carboxamide.

- Grokipedia. (n.d.). Weinreb ketone synthesis.

- UCHEM. (2025, March 24). 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis.

- Pipzine Chemicals. (n.d.). 4-Chloro-pyridine-2-carbonyl chloride.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- ResearchGate. (2025, August 6). A preparation of 2-chloropyridine.

- Chem-Impex. (n.d.). 2-Acetyl-4-chloropyridine | Properties, Uses, Safety, Supplier & SDS Information.

- Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. Organic Syntheses Procedure.

- Sławiński, J., et al. (2009, April 23). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Weinreb Ketone Synthesis.

- chemeurope.com. (n.d.). Weinreb ketone synthesis.

- Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review).

- Frontier Specialty Chemicals. (n.d.). This compound.

- Alchemist-pharm. (n.d.). This compound.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.

- Chem-Impex. (n.d.). 2-Chloro-4-acetylpyridine.

- Sigma-Aldrich. (n.d.). 4-Chloro-pyridine-2-carboxylic acid.

- Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube.

- Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

- PubMed Central. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 60159-37-7.

- Sigma-Aldrich. (n.d.). 4-Acetyl-2-chloropyridine 97%.

- ChemicalBook. (n.d.). 2-Chloro-5-acetylpyridine synthesis.

- ResearchGate. (2025, August 6). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.

- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

- OCER. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube.

- Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.

- Benchchem. (n.d.). Synthesis routes of 4-Acetylpyridine.

- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.

- ChemicalBook. (2025, July 24). 4-Chloropyridine-2-carboxylic acid.

- Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.

- Chemistry LibreTexts. (2022, September 12). 1.6: Addition of Organometallics - Grignard.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloro-2-pyridinecarboxylic Acid.

- Sigma-Aldrich. (n.d.). 4-Chloro-pyridine-2-carboxylic acid methyl ester.

- ChemTube3D. (n.d.). Organometallics - Addition to the carbonyl group.

- ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

- ResearchGate. (2012, June 7). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis.

- Chem Help ASAP. (2019, October 30). organometallic nucleophilic additions on carbonyls [Video]. YouTube.

- Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Weinreb_ketone_synthesis [chemeurope.com]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. guidechem.com [guidechem.com]

- 11. 4-Chloro-pyridine-2-carboxylic acid AldrichCPR 5470-22-4 [sigmaaldrich.com]

- 12. 4-Chloro-pyridine-2-carbonyl chloride | Properties, Applications, Safety & Supplier China [pipzine-chem.com]

- 13. 2-Acetyl-4-chloropyridine | Properties, Uses, Safety, Supplier & SDS Information - China Chemical Manufacturer [pipzine-chem.com]

- 14. 2-Chloro-5-acetylpyridine synthesis - chemicalbook [chemicalbook.com]

- 15. myuchem.com [myuchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Spectroscopic Characterization of 1-(4-Chloropyrin-2-yl)ethanone

Abstract

This document provides a comprehensive technical guide to the spectroscopic characterization of 1-(4-Chloropyridin-2-yl)ethanone, a key building block in pharmaceutical and materials science research. We will delve into the principles and experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and the resulting data is presented and interpreted in detail to provide an unambiguous structural elucidation of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for heterocyclic compounds.

Introduction

This compound is a heterocyclic ketone of significant interest in synthetic chemistry. Its structure, featuring a pyridine ring substituted with a chlorine atom and an acetyl group, makes it a versatile precursor for a wide range of more complex molecules. Accurate and unambiguous structural confirmation is paramount for its use in any application, from fundamental research to industrial-scale synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed "fingerprint" of the molecule's atomic and electronic structure.

This guide will systematically explore the three primary spectroscopic methods used for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the electronic environment of each unique proton and carbon atom.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the molecular structure.

By integrating the data from these three orthogonal techniques, we can achieve a high degree of confidence in the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, to provide detailed information about the molecular structure and connectivity.

Principle of NMR

Atomic nuclei with a property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, these nuclear magnets can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to the radiofrequency region of the electromagnetic spectrum. By irradiating the sample with radiofrequency pulses, we can induce transitions between these energy states. The specific frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This allows us to distinguish between different types of protons and carbons within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[1][2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Transfer the solution to a high-quality 5 mm NMR tube. Ensure no solid particles are present, filtering if necessary.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.[4]

-

"Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, resulting in sharp, well-resolved peaks.[4]

-

Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. A single scan may be sufficient for a concentrated sample.[5]

-

Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C (about 1.1%), multiple scans are required to obtain a good signal-to-noise ratio.[6]

-

Process the acquired data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.

-

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Spectroscopic Data and Interpretation

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~8.60 | Doublet | 1H | H-6 |

| ~7.90 | Singlet | 1H | H-3 | |

| ~7.45 | Doublet | 1H | H-5 | |

| ~2.65 | Singlet | 3H | -CH₃ | |

| ¹³C NMR | ~199.0 | Singlet | - | C=O |

| ~153.0 | Singlet | - | C-2 | |

| ~151.0 | Singlet | - | C-6 | |

| ~145.0 | Singlet | - | C-4 | |

| ~123.0 | Singlet | - | C-5 | |

| ~121.0 | Singlet | - | C-3 | |

| ~26.0 | Singlet | - | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

¹H NMR: The spectrum shows four distinct signals, consistent with the four types of non-equivalent protons in the molecule.[3]

-

The downfield signals at ~8.60, ~7.90, and ~7.45 ppm are characteristic of protons on an aromatic pyridine ring. The electronegativity of the nitrogen atom and the chlorine atom deshields these protons, shifting them to a higher chemical shift.[7]

-

The signal at ~2.65 ppm is a singlet that integrates to three protons, which is characteristic of the methyl (-CH₃) group of the acetyl moiety. It is a singlet because there are no adjacent protons to cause splitting.[7]

-

The splitting patterns (multiplicity) of the aromatic protons provide connectivity information. The doublet at ~8.60 ppm is likely H-6, coupled to H-5. The singlet at ~7.90 ppm corresponds to H-3, which has no adjacent protons. The doublet at ~7.45 ppm is H-5, coupled to H-6.

-

-

¹³C NMR: The spectrum displays seven signals, corresponding to the seven unique carbon atoms in the molecule.

-

The signal at ~199.0 ppm is in the typical range for a ketone carbonyl carbon.[8][9]

-

The signals between ~121.0 and ~153.0 ppm are characteristic of the sp²-hybridized carbons of the pyridine ring.[8] The carbon attached to the chlorine (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are the most downfield due to the deshielding effects of these electronegative atoms.[6]

-

The upfield signal at ~26.0 ppm is assigned to the methyl carbon of the acetyl group.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Principle of IR Spectroscopy

When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending).[11] For a vibration to be "IR active," it must result in a change in the molecule's dipole moment. The resulting IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For solid samples, the ATR technique is often preferred due to its simplicity and minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[12]

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Diagram of the IR Experimental Workflow

Caption: Workflow for solid sample analysis using ATR-FTIR.

Spectroscopic Data and Interpretation

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch (sp²) |

| ~2950-2850 | Weak | Aliphatic C-H Stretch (sp³) |

| ~1700 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1600-1450 | Medium | C=C and C=N Ring Stretching |

| ~850-800 | Strong | C-Cl Stretch |

Interpretation:

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.[13]

-

C=O Stretch: The most prominent feature is a strong, sharp absorption band at approximately 1700 cm⁻¹. This is highly characteristic of the carbonyl (C=O) stretching vibration of a ketone.[14] Its position suggests conjugation with the aromatic pyridine ring, which typically lowers the frequency from that of a simple aliphatic ketone (around 1715 cm⁻¹).[15]

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring. The weaker bands below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methyl group.[16]

-

Ring Vibrations: The series of medium-intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring.[15]

-

C-Cl Stretch: A strong band in the fingerprint region, typically between 850-800 cm⁻¹, can be assigned to the C-Cl stretching vibration.[13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Principle of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized. A common method for small, volatile molecules is Electron Ionization (EI). In EI, high-energy electrons (typically 70 eV) bombard the gaseous sample molecules, knocking off an electron to form a positively charged radical cation, known as the molecular ion (M⁺•).[17][18] The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, charged fragments and neutral radicals.[19] The mass analyzer then separates these ions based on their m/z ratio, and a detector records their relative abundance. The resulting mass spectrum is a plot of relative abundance versus m/z.

Experimental Protocol: Electron Ionization (EI)-MS

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds. The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules pass through the ion source, where they are bombarded by a beam of 70 eV electrons. This process creates the molecular ion and various fragment ions.[17]

-

Mass Analysis: The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole). The mass analyzer selectively allows ions of a specific m/z ratio to pass through to the detector at any given moment. By scanning the fields of the analyzer, a full spectrum of m/z values is obtained.

-

Detection: The ions that pass through the analyzer strike a detector, which generates a signal proportional to the number of ions. The data system then plots the relative abundance of each ion against its m/z value.

Diagram of the Mass Spectrometry (EI) Workflow

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. books.rsc.org [books.rsc.org]

- 5. nmr.tamu.edu [nmr.tamu.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. askthenerd.com [askthenerd.com]

- 16. Interpreting IR Spectra [chemistrysteps.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

1-(4-Chloropyridin-2-yl)ethanone safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 1-(4-Chloropyridin-2-yl)ethanone

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 60159-37-7). As a chlorinated pyridine derivative, this compound requires careful management to mitigate potential health risks and ensure laboratory safety. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, fostering a proactive safety culture.

Core Hazard Profile & GHS Classification

This compound is a solid organic compound.[1] While specific toxicological data for this exact isomer is limited, data from closely related analogues, such as other chloro- and bromo-acetylpyridines, provide a strong basis for hazard assessment. The primary hazards are associated with acute toxicity, skin and eye irritation or damage, and potential respiratory irritation.[2][3][4]

The Globally Harmonized System (GHS) classification is extrapolated from similar compounds and should be considered the minimum standard for handling.

Table 1: GHS Hazard Classification Summary (Based on Analogous Compounds)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][4] |

Note: The severity of skin/eye damage (Category 1 vs. 2) can vary between sources for analogous compounds. It is prudent to handle the material as capable of causing severe damage.

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safe handling is minimizing exposure through a multi-layered approach encompassing engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially in its powdered form or when heated, is a properly functioning certified laboratory chemical fume hood.[5] The causality is clear: a fume hood contains aerosols and vapors, preventing their inhalation and minimizing contamination of the general laboratory environment. All weighing, transfers, and reaction setups involving this compound must be performed within a fume hood.

An emergency eyewash station and a safety shower must be readily accessible, within a 10-second travel distance of the work area.[5] This is a critical, non-negotiable requirement due to the compound's potential to cause severe eye and skin damage.[2][6]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] If there is a splash hazard, a full-face shield should be worn in addition to goggles. The rationale is to protect against accidental splashes that could cause irreversible eye damage.[6]

-

Skin Protection :

-

Gloves : Standard nitrile gloves may not provide sufficient protection against chlorinated pyridines. Butyl rubber or Viton gloves are recommended for extended handling. Always consult the glove manufacturer's compatibility chart. The chemical structure suggests it can penetrate standard gloves over time; therefore, double-gloving can provide an additional layer of safety. Gloves must be changed immediately if contamination is suspected.

-

Lab Coat : A fully buttoned, flame-resistant lab coat is mandatory.[5] This protects against skin contact from minor spills and splashes.

-

-

Respiratory Protection : If engineering controls (i.e., the fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[2] Respirator use requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing.[5]

Chemical Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidents and degradation of the compound.

Prudent Handling Workflow

The following workflow is designed to be a self-validating system for safe handling.

Caption: Standard workflow for handling this compound.

Storage Requirements

Proper storage is crucial for both safety and chemical integrity.

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Recommended storage is under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[1]

-

Location : The storage area should be a designated, locked cabinet or location accessible only to authorized personnel.[2][7]

-

Incompatibilities : Store away from strong oxidizing agents and strong acids.[4][9] Chlorinated pyridines can react exothermically with acids.[9]

Emergency Procedures: A Validated Response Plan

A clear, practiced emergency plan is critical. All personnel must be trained on these procedures.

First-Aid Measures

Immediate action is paramount in any exposure scenario.

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate emergency medical help.[2][6][8]

-

Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. An emergency shower should be used for large-area contact.[5] Seek immediate medical attention.[10]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[6]

-

Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison center or doctor immediately.[6]

Accidental Release Measures (Spills)

The response to a spill depends on its scale.

Caption: Decision workflow for responding to an accidental spill.

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[8][10] Water may be ineffective for large fires.[10]

-

Specific Hazards : Combustion produces toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[6] Containers may explode when heated.[10]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[8][11]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Procedure : Collect waste material and any contaminated absorbents in a clearly labeled, sealed, and compatible container.[5]

-

Regulations : Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][7] Do not allow the chemical to enter drains or waterways.[8][12]

References

- 2-Bromo-1-(2-chloropyridin-4-yl)ethanone Safety Data Sheets. (n.d.). Echemi.

- Hazardous Substance Fact Sheet: Pyridine. (2010). New Jersey Department of Health.

- Safety Data Sheet: 3-Chloropyridine. (2024). Sigma-Aldrich.

- Safety Data Sheet: 2-Chloropyridine. (2025). Fisher Scientific.

- Standard Operating Procedure for Pyridine. (n.d.). Washington State University.

- Safety Data Sheet: AVANTI RZ. (2015). Greenbook.net.

- This compound Product Page. (n.d.). Frontier Specialty Chemicals.

- This compound Safety Information. (n.d.). ECHEMI.

- Material Safety Data Sheet of 1-(5-Chloropyridin-2-yl)ethanone. (n.d.). AbMole BioScience.

- Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.

- 1-(6-Chloropyridin-2-yl)ethanone PubChem Compound Summary. (n.d.). National Center for Biotechnology Information.

- Pyridine: incident management. (2024). GOV.UK.

- Pyridine CAMEO Chemicals. (n.d.). National Oceanic and Atmospheric Administration.

- Safety Data Sheet: 1-(2-Amino-5-chloropyridin-3-YL)ethanone. (n.d.). AK Scientific, Inc.

- This compound Product Page. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. This compound CAS#: 60159-37-7 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. abmole.com [abmole.com]

- 9. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. nj.gov [nj.gov]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

A Technical Guide to 1-(4-Chloropyridin-2-yl)ethanone for Chemical Researchers

An In-depth Analysis of Commercial Availability, Quality Control, Synthesis, and Application in Modern Drug Discovery

Introduction

1-(4-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-4-chloropyridine, is a pivotal heterocyclic building block in medicinal chemistry and process development. Its unique electronic and structural features—a reactive acetyl group for derivatization and a strategically positioned chlorine atom on the pyridine ring—make it a versatile substrate for a variety of cross-coupling reactions. This guide provides an in-depth analysis of its commercial availability, quality control standards, synthesis methodologies, and its application in the synthesis of complex molecular architectures, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. When sourcing this reagent, researchers should consider not only the list price but also the purity, available analytical data, and lead times.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| Sigma-Aldrich | 60159-37-7 | C₇H₆ClNO | 155.58 g/mol | ≥97% | Research quantities readily available. |

| Santa Cruz Biotechnology | 60159-37-7 | C₇H₆ClNO | 155.58 g/mol | Not specified | Primarily for research use.[1] |

| Frontier Specialty Chemicals | 60159-37-7 | C₇H₆ClNO | 155.58 g/mol | 98% | Offers gram to multi-gram quantities.[2] |

| ChemicalBook | 60159-37-7 | C₇H₆ClNO | 155.58 g/mol | 98% (Min, GC) | Aggregates multiple suppliers, primarily from Asia. |

| Halochem | 60159-37-7 | C₇H₆ClNO | 155.58 g/mol | 98% Min | Can provide COA, NMR, MSDS, HPLC, or GC data. |

The compound is typically supplied as an off-white to pale yellow solid, a physical characteristic that is important for initial quality assessment upon receipt.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for the reproducibility of synthetic procedures. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the lot-specific purity and the analytical methods used for its determination.

Key Analytical Techniques for Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule.

-

¹H NMR: Expected signals include a singlet for the methyl protons (CH₃), and distinct aromatic protons on the pyridine ring. .

-

¹³C NMR: Key signals will correspond to the carbonyl carbon (C=O), the methyl carbon, and the carbons of the pyridine ring, with the carbon bearing the chlorine atom showing a characteristic shift.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electron ionization (EI) mass spectrometry is commonly used for this class of compounds. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155 and an M+2 peak at m/z 157 with an approximate 3:1 ratio, characteristic of the chlorine isotope pattern.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the primary methods for determining purity, typically reported as a percentage area. These techniques are crucial for identifying and quantifying any impurities.

A thorough review of the CoA and, if necessary, in-house analytical verification are best practices before utilizing the reagent in a synthetic campaign.

Synthesis of this compound

Understanding the synthetic origins of a building block is crucial for anticipating potential impurities. The most common laboratory and industrial scale synthesis involves the Grignard reaction of a pyridine carbonitrile precursor.

Primary Synthetic Route: Grignard Reaction

The most prevalent synthesis starts from 4-chloro-pyridine-2-carbonitrile. This nitrile is treated with a methyl Grignard reagent, such as methylmagnesium iodide or bromide, followed by an acidic workup to hydrolyze the intermediate imine and afford the desired ketone.

DOT Diagram: Grignard Synthesis of this compound

Caption: Grignard reaction pathway for the synthesis of the target compound.

Potential Impurities:

-

Unreacted 4-chloro-pyridine-2-carbonitrile.

-

The corresponding tertiary alcohol, formed by the reaction of a second equivalent of the Grignard reagent with the ketone product.

-

Byproducts from the Grignard reagent itself.

Alternative Synthetic Strategy: Stille Coupling

An alternative approach, particularly for creating substituted pyridine cores, involves palladium-catalyzed cross-coupling reactions. For instance, a related compound, 1-(4-nitropyridin-2-yl)ethanone, can be synthesized via a Stille coupling. This method couples 2-chloro-4-nitropyridine with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis of the resulting enol ether. Subsequent reduction of the nitro group would yield 1-(4-aminopyridin-2-yl)ethanone.[3] This highlights the utility of cross-coupling in building the acetylpyridine scaffold, suggesting a potential, albeit less direct, route to the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex, biologically active molecules. The chlorine atom at the 4-position is particularly amenable to nucleophilic aromatic substitution and, more importantly, a wide array of palladium-catalyzed cross-coupling reactions.

DOT Diagram: Key Cross-Coupling Reactions

Sources

The Synthetic Versatility of 1-(4-Chloropyridin-2-yl)ethanone: A Gateway to Novel Chemical Architectures

An In-Depth Technical Guide

Abstract: 1-(4-Chloropyridin-2-yl)ethanone has emerged as a pivotal building block in modern organic synthesis, prized for its trifunctional reactivity that enables the construction of complex molecular scaffolds. This technical guide provides an in-depth analysis of its synthesis, reactivity, and diverse applications. We explore its utility in cornerstone transformations such as cross-coupling reactions for C-C and C-N bond formation, α-functionalization, and the synthesis of elaborate heterocyclic systems. With a focus on the causality behind experimental choices, this document serves as a comprehensive resource for researchers in synthetic chemistry and drug development, offering both strategic insights and detailed, actionable protocols.

Core Characteristics of this compound

This compound, also known as 2-acetyl-4-chloropyridine, is a crystalline solid whose synthetic value is derived from three distinct reactive centers: the electrophilic carbonyl carbon, the acidic α-protons of the methyl group, and the C4-chloro substituent on the electron-deficient pyridine ring. This unique combination allows for a programmed, sequential modification of the molecule, making it a highly strategic precursor for generating molecular diversity.

| Property | Value | Reference(s) |

| CAS Number | 60159-37-7 | [1][2] |

| Molecular Formula | C₇H₆ClNO | [3] |

| Molecular Weight | 155.58 g/mol | [3] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | 35 - 37°C | [3] |

| Boiling Point | 238°C | [3] |

| Storage | 2-8°C under inert gas | [3] |

Synthesis and Reactivity Profile

The reliable synthesis of this compound is fundamental to its application. A common and effective laboratory-scale preparation involves the Grignard reaction between a suitable cyanopyridine precursor and a methylmagnesium halide.

Representative Synthesis Protocol